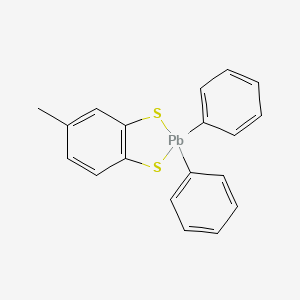
5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole is a complex organometallic compound that features a unique structure incorporating lead (Pb) within a heterocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole typically involves the reaction of lead salts with organic ligands under controlled conditions. One common method involves the reaction of lead acetate with 2,2-diphenyl-1,3-dithiane in the presence of a methylating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The lead center can participate in substitution reactions, where ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-related diseases.
Industry: It is used in the development of advanced materials, including semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole involves its ability to coordinate with various ligands through its lead center. This coordination can influence the reactivity and stability of the compound, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved are primarily related to its interaction with sulfur and lead atoms, which can form stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: A simpler analog without the lead and sulfur atoms.
Benzhydryl Compounds: These include various derivatives of diphenylmethane with different substituents.
Thiazole Derivatives: Compounds containing sulfur and nitrogen in a heterocyclic ring, similar to the dithiaplumbole structure.
Uniqueness
5-Methyl-2,2-diphenyl-2H-1,3,2-benzodithiaplumbole is unique due to the presence of lead within its heterocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where traditional organic compounds may not be suitable.
Properties
CAS No. |
62560-41-2 |
|---|---|
Molecular Formula |
C19H16PbS2 |
Molecular Weight |
516 g/mol |
IUPAC Name |
5-methyl-2,2-diphenyl-1,3,2-benzodithiaplumbole |
InChI |
InChI=1S/C7H8S2.2C6H5.Pb/c1-5-2-3-6(8)7(9)4-5;2*1-2-4-6-5-3-1;/h2-4,8-9H,1H3;2*1-5H;/q;;;+2/p-2 |
InChI Key |
ZFNCVWWOWRPGFW-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC2=C(C=C1)S[Pb](S2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B14515792.png)
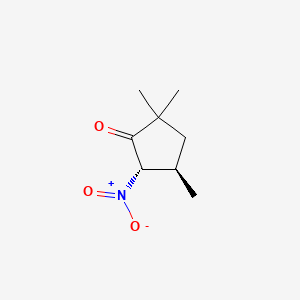
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)

![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid](/img/structure/B14515827.png)
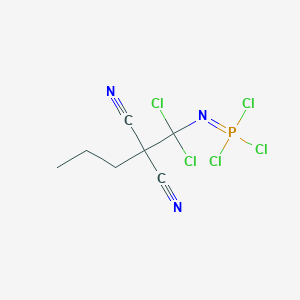
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
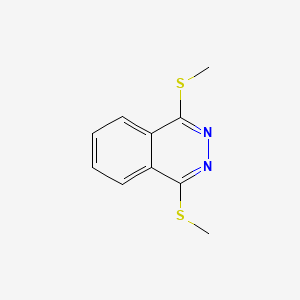
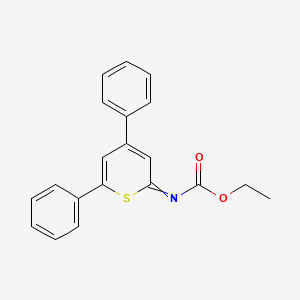
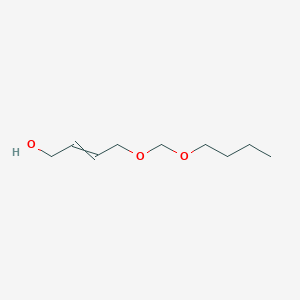
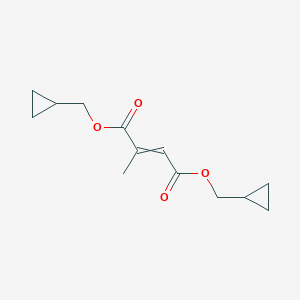

![1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene](/img/structure/B14515853.png)
